(S)-(1-Benzylpiperidin-3-YL)methanamine, also known by its IUPAC name [(3R)-1-benzylpiperidin-3-yl]methanamine, is a chemical compound with the molecular formula CHN and a molecular weight of 204.31 g/mol. This compound belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing one nitrogen atom. The compound's unique structure allows it to interact with various biological systems, making it of interest in both research and pharmaceutical applications.
(S)-(1-Benzylpiperidin-3-YL)methanamine is classified as a heterocyclic amine. It can be sourced from various chemical databases such as PubChem and BenchChem, which provide extensive data on its properties and synthesis methods. This compound is often used as a building block in organic synthesis and has potential applications in medicinal chemistry.
The synthesis of (S)-(1-Benzylpiperidin-3-YL)methanamine typically involves several key steps. One common method is the reductive amination of piperidine derivatives with benzyl halides. This process can be achieved through the following general steps:
The reaction conditions can vary, but they generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions. For large-scale production, continuous flow systems may be employed to enhance yield and purity.
The molecular structure of (S)-(1-Benzylpiperidin-3-YL)methanamine features:
(S)-(1-Benzylpiperidin-3-YL)methanamine can undergo various chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Mild acidic conditions |
Reduction | Lithium aluminum hydride | Anhydrous solvent, reflux |
Substitution | Alkyl halides | Base present |
The mechanism of action for (S)-(1-Benzylpiperidin-3-YL)methanamine primarily involves its role as a ligand for neurotransmitter receptors in the central nervous system. By binding to these receptors, it modulates their activity, influencing neurotransmission processes that are critical for various physiological functions such as mood regulation, cognitive function, and motor control.
The compound exhibits basic properties due to the presence of an amino group, allowing it to participate in acid-base reactions. Its stability under standard laboratory conditions makes it suitable for various synthetic applications.
(S)-(1-Benzylpiperidin-3-YL)methanamine has several scientific uses:
Chiral auxiliaries enable precise stereochemical control during piperidine core functionalization. L-Di-p-toluoyltartaric acid (L-DTTA) is employed to resolve racemic intermediates, forming diastereomeric salts that crystallize selectively. This method achieves >99% enantiomeric excess (ee) in the synthesis of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine-L-DTTA salt, a precursor to the title compound [1] [4]. Alternatively, in situ chiral induction uses Evans oxazolidinones to direct asymmetric alkylation at C3 of piperidine ketones, yielding (S)-enantiomers with 90–95% ee [9]. Drawbacks include auxiliary recycling requirements and multi-step sequences.
Table 1: Chiral Auxiliary Approaches for Enantioselective Synthesis
Chiral Agent | Intermediate Formed | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
L-DTTA | Diastereomeric salt of aminomethylpiperidine | >99 | 78 | Requires acidic conditions |
(R)-Phenylethylamine | Schiffs base for reductive amination | 85 | 70 | Low diastereoselectivity |
Evans oxazolidinone | N-Acylpiperidine enolate | 95 | 82 | Auxiliary removal step needed |
Palladium-catalyzed asymmetric benzylation streamlines piperidine core construction. Suzuki-Miyaura coupling of 3-bromopyridine with benzylboronic acids using Pd(dppf)Cl₂ yields chiral 1-benzylpiperidines after hydrogenation. Chiral ligands like BINAP induce stereocontrol, achieving 92% ee for C3-substituted derivatives [5] [9]. Nickel-catalyzed reductive couplings offer cost advantages, utilizing Ni-silicide catalysts for pyridine hydrogenation in water (90% yield, 88% ee) [9]. Key challenges include controlling diastereoselectivity in cis-fluorinated piperidines and minimizing catalyst deactivation by nitrogen lone pairs.
1-Benzyl-4-methylpiperidin-3-one serves as a pivotal intermediate for installing the methanamine side chain. It is synthesized via a "folding condensation" strategy: N-benzyl-4-carbethoxy-3-piperidone undergoes ammonolysis (25% NH₃, EtOH, 30–40°C, 16–30 h) to form a carboxamide, followed by methylmagnesium bromide addition at –60°C to induce dehydration and cyclization (70% yield) [1] [4]. This route bypasses hazardous reductants like LiAlH₄. Raney-Ni catalyzed hydrogenation (4 atm H₂, 30–70°C) then saturates the ketone, generating the trans-4-methylpiperidine scaffold with >20:1 diastereoselectivity [1].
Direct reductive amination of 1-benzyl-4-methylpiperidin-3-one installs the methanamine group stereoselectively. Sodium triacetoxyborohydride reduces imines formed in situ from piperidone and ammonia, yielding (S)-aminomethyl derivatives with 85% de [7] [9]. Borane-dimethylsulfide complex offers superior selectivity (94% de) but requires strict anhydrous conditions [9]. Enzymatic transamination represents an emerging alternative, using ω-transaminases to convert ketones directly to (S)-amines with >99% ee, though substrate scope remains limited [9].
Continuous flow systems enhance yield and safety in hazardous steps. Methylmagnesium bromide addition (Section 1.2.1) is performed in microreactors at –30°C with residence times <5 minutes, suppressing side products and improving heat transfer [4]. Hydrogenation with Raney-Ni benefits from fixed-bed reactors (4 atm H₂, 50°C), enabling catalyst recycling and 15% higher space-time-yield than batch processes [1] [4]. Key parameters include substrate concentration (0.5 M) and flow rates (5 mL/min), which prevent clogging and ensure consistent enantioselectivity.
Diastereomeric salt crystallization remains the industrial gold standard for ee enhancement. L-DTTA resolves racemic aminomethylpiperidines in methyl tert-butyl ether (MTBE), enriching the (S)-enantiomer to 99.5% ee after two recrystallizations [1] [10]. Simulated moving bed (SMB) chromatography offers continuous separation using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), achieving 99.8% ee with 95% recovery [10]. Trade-offs include SMB’s high capital cost versus crystallization’s solvent consumption (200 L/kg product).
Table 2: Industrial Purification Techniques for Enantiomeric Enrichment
Method | Conditions | ee (%) | Throughput | Cost Impact |
---|---|---|---|---|
L-DTTA Crystallization | MTBE, 60°C, 2 recrystallizations | 99.5 | 5 kg/batch | Moderate (solvent use) |
SMB Chromatography | Chiralcel OD-H, heptane/ethanol | 99.8 | 50 g/day | High (equipment) |
Kinetic Resolution | CAL-B lipase, vinyl acetate | 98 | 2 kg/batch | Low (enzyme cost) |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0